molecular formula C20H32 B1210767 (1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane CAS No. 52592-29-7

(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane

Cat. No. B1210767
CAS RN: 52592-29-7
M. Wt: 272.5 g/mol
InChI Key: GNNRCBBKCVNPSC-TXTPUJOMSA-N
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Description

Aphidicol-16-ene is a diterpenoid.

Scientific Research Applications

  • Pheromone Synthesis and Stereochemistry

    • Research has shown the synthesis and study of stereochemistry of similar compounds, such as himachalene-type sesquiterpenes, for use as pheromones in flea beetles (Muto, Bando, & Mori, 2004).
  • Coordination Chemistry and Catalytic Properties

    • Nitrogen methylation effects on cation and anion coordination in hexa- and heptaazamacrocycles have been investigated, with implications in catalysis, including ligands similar in structure to the mentioned compound (Bencini et al., 1996).
  • Material Properties in Binary Mixtures

    • Studies on the densities, viscosities, and refractive indices of binary mixtures involving compounds like α-pinene and β-pinene, which have structural similarities, have been conducted to understand their molecular interactions (Comelli, Ottani, Francesconi, & Castellari, 2002).
  • Diterpenoid Cyclization and Rearrangements

    • Research into the dehydration of similar pentamethyltetracyclic compounds by phosphorus oxychloride has been performed to understand the formation of new carbon skeletons and hydrocarbons (Ungur, Barba, Malinovskii, & Vlad, 1988).
  • ATP Binding by Macrocyclic Receptors

    • Synthesis of macrocyclic receptors like 1,10-dimethyl-1,4,7,10,13,16-hexaazacyclooctadecane and their ability to bind ATP in solution has been explored, providing insights into potential biochemical applications (Andrés et al., 1994).
  • Hydrocarbon Flotation Efficiency

    • The effects of inorganic salts on the flotation efficiency of hydrocarbons like hexadecane and pseudocumene have been studied, relevant to industrial separation processes (Mędrzycka & Zwierzykowski, 1988).
  • Solid-state Conformations and Configurations

    • The solid-state conformations and absolute configurations of hexabromocyclododecanes, which have multiple stereocenters similar to the compound , have been investigated for their flame-retardant properties (Heeb et al., 2007).

properties

CAS RN

52592-29-7

Product Name

(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(1S,2S,7S,10S,12S)-2,6,6-trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane

InChI

InChI=1S/C20H32/c1-14-8-11-20-13-15(14)12-16(20)6-7-17-18(2,3)9-5-10-19(17,20)4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19-,20-/m0/s1

InChI Key

GNNRCBBKCVNPSC-TXTPUJOMSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@]24CCC(=C)[C@@H](C3)C4)(C)C

SMILES

CC1(CCCC2(C1CCC3C24CCC(=C)C(C3)C4)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3C24CCC(=C)C(C3)C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane
Reactant of Route 2
(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane
Reactant of Route 3
(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane
Reactant of Route 4
(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane
Reactant of Route 5
(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane
Reactant of Route 6
(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane

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